molecular formula C15H14BrNO B4433456 N-(3-bromobenzyl)-2-methylbenzamide

N-(3-bromobenzyl)-2-methylbenzamide

Cat. No. B4433456
M. Wt: 304.18 g/mol
InChI Key: BFCPUCZZABVVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-2-methylbenzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-methylbenzamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromobenzyl)-2-methylbenzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-bromobenzyl)-2-methylbenzamide is its potential as an anticancer agent. However, there are also limitations to its use in lab experiments. One limitation is the lack of information on its toxicity and side effects. Additionally, the compound is not readily available, which makes it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the study of N-(3-bromobenzyl)-2-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, more research is needed to understand its mechanism of action and its potential toxicity and side effects. Furthermore, the development of more efficient and cost-effective synthesis methods will enable larger-scale studies of this compound. Overall, the study of N-(3-bromobenzyl)-2-methylbenzamide has the potential to lead to the development of new treatments for cancer, inflammation, and pain-related conditions.

Scientific Research Applications

N-(3-bromobenzyl)-2-methylbenzamide has been studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-5-2-3-8-14(11)15(18)17-10-12-6-4-7-13(16)9-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPUCZZABVVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.